molecular formula C9H12ClN B3034783 2-(Chloromethyl)-3-isopropylpyridine CAS No. 2218432-57-4

2-(Chloromethyl)-3-isopropylpyridine

Cat. No.: B3034783
CAS No.: 2218432-57-4
M. Wt: 169.65
InChI Key: VUJLPNVRHPOMIR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-isopropylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chloromethyl group at position 2 and an isopropyl group at position 2. This structure imparts unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis. The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bulky isopropyl substituent introduces steric effects that influence regioselectivity in chemical transformations.

Properties

IUPAC Name

2-(chloromethyl)-3-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJLPNVRHPOMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CC=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-isopropylpyridine can be achieved through several methods. One common method involves the chloromethylation of 3-isopropylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced catalysts and reaction monitoring techniques helps in achieving consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-isopropylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylated or hydroxylated products.

Scientific Research Applications

2-(Chloromethyl)-3-isopropylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in their function and activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes chloromethyl-substituted aromatic compounds and pyridine derivatives, enabling indirect comparisons. Below is a detailed analysis:

Chloromethyl-Substituted Aromatics

  • Benzene, 1-(chloromethyl)-4-nitro ():
    This benzene derivative shares a chloromethyl group but lacks the pyridine ring’s electron-deficient nature. The nitro group at position 4 increases polarity and reactivity toward nucleophilic attack compared to 2-(Chloromethyl)-3-isopropylpyridine. However, the absence of steric hindrance (vs. the isopropyl group in the target compound) allows for faster reaction kinetics in substitution reactions .

  • Benzyl chloride ():
    A simpler chloromethyl-aromatic compound, benzyl chloride exhibits higher volatility (predicted vapor pressure >10 mmHg) and lower molecular weight (126.58 g/mol) compared to this compound. Its reactivity in alkylation reactions is well-documented, but the pyridine ring in the target compound likely stabilizes transition states differently due to nitrogen’s electron-withdrawing effect .

Pyridine Derivatives

  • 3-Acetylpyridine ():
    While lacking a chloromethyl group, 3-acetylpyridine shares the pyridine scaffold. Its acetyl substituent enhances water solubility (estimated >1 g/L) and Log Kow (~0.5), suggesting that this compound may exhibit lower solubility due to the hydrophobic isopropyl group. The acetyl group’s electron-withdrawing nature also contrasts with the electron-donating isopropyl group, altering resonance effects in the pyridine ring .

  • Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl) (): This compound features a fused aromatic system with halogen substituents. The trifluoromethyl group’s strong electron-withdrawing effect and chlorine’s steric impact provide a benchmark for comparing halogenated pyridines.

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Substituents Reactivity Highlights Log Kow (Estimated)
This compound ~169.6 Chloromethyl, isopropyl Electrophilic substitution; steric hindrance ~2.5 (predicted)
Benzyl chloride 126.58 Chloromethyl High volatility; SN2 reactivity ~2.0
3-Acetylpyridine 121.14 Acetyl Water-soluble; nucleophilic at carbonyl ~0.5
Benzimidazole derivative ~255.5 Cl, CF3 Electron-deficient; halogen-specific reactions ~3.2

Research Findings and Limitations

  • Reactivity Trends : The chloromethyl group in pyridine derivatives shows higher electrophilicity than in benzene analogs due to the nitrogen atom’s electron-withdrawing effect. This is critical in drug design, where pyridine-based alkylating agents are prioritized for targeted delivery .
  • Data Gaps: No direct experimental data (e.g., solubility, toxicity) for the target compound are available in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

2-(Chloromethyl)-3-isopropylpyridine is an organic compound belonging to the pyridine family, characterized by its unique structure that includes a chloromethyl group at the second position and an isopropyl group at the third position of the pyridine ring. This compound has garnered significant attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its reactivity stemming from the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows for modifications of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The specific pathways and molecular targets involved depend on the context of its application.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by targeting specific cancer cell lines. The mechanism may involve apoptosis induction or inhibition of cell proliferation.
  • Enzyme Inhibition : The compound and its derivatives have been investigated for their ability to act as enzyme inhibitors, which could be relevant in treating diseases where specific enzymes play a critical role.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with several structurally related compounds:

Compound NameKey FeaturesUniqueness
2-(Chloromethyl)pyridineLacks isopropyl group; more reactiveLess sterically hindered
3-IsopropylpyridineLacks chloromethyl group; reduced reactivityMore stable under certain conditions
2-(Bromomethyl)-3-isopropylpyridineContains bromine instead of chlorineDifferent reactivity due to halogen type
2-(Chloromethyl)-5-methylpyridineChloromethyl at a different positionVariation in steric hindrance
2-(Chloromethyl)-6-methylpyridineSimilar structure but different methyl positionAlters electronic properties

The combination of both chloromethyl and isopropyl groups in this compound provides distinct steric and electronic properties that enhance its biological profile.

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives of this compound:

  • Antimicrobial Studies : Research conducted on various derivatives showed significant antimicrobial activity against gram-positive and gram-negative bacteria. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that certain derivatives induced apoptosis at concentrations lower than those required for cytotoxicity, suggesting a selective mechanism that warrants further investigation.
  • Enzyme Inhibition : A study focused on the inhibition of COX enzymes indicated that some derivatives exhibited IC50 values similar to established anti-inflammatory drugs like celecoxib, highlighting their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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